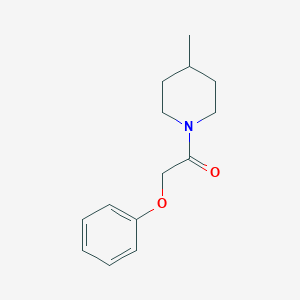
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether, also known as MPOE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPOE belongs to the class of compounds known as phenyl ethers and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is not fully understood. However, it has been suggested that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether may exert its therapeutic effects through the modulation of various signaling pathways. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to inhibit the production of pro-inflammatory cytokines and activate antioxidant enzymes. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to exhibit various biochemical and physiological effects. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been shown to reduce inflammation, oxidative stress, and apoptosis. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to enhance cognitive function and memory. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has also been shown to have analgesic properties and can alleviate pain.
Advantages and Limitations for Lab Experiments
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has several advantages for lab experiments. It is easy to synthesize and can be obtained in relatively large quantities. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is also stable and can be stored for long periods of time. However, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether. One potential direction is the investigation of its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential use in treating inflammatory conditions such as arthritis. Further research is also needed to elucidate the mechanism of action of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether and to improve its bioavailability.
Conclusion
In conclusion, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to exhibit various biochemical and physiological effects and has been investigated for its potential use in treating various medical conditions. The synthesis method of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is relatively simple, and it has several advantages for lab experiments. However, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether also has some limitations, and further research is needed to fully understand its mechanism of action and improve its bioavailability.
Synthesis Methods
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether can be synthesized through the reaction of 4-methylpiperidine with phenyl chloroformate, followed by the addition of sodium hydride and ethyl oxalyl chloride. The resulting product is then treated with sodium methoxide to yield 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether. The synthesis process of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been studied for its potential use in treating various medical conditions. One study found that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has anti-inflammatory properties and can be used to alleviate symptoms of arthritis. Another study showed that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has antioxidant properties and can protect against oxidative stress-induced damage. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H19NO2/c1-12-7-9-15(10-8-12)14(16)11-17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
BBBGFSWBXZMXLA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)
